1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)urea
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Overview
Description
1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)urea is a synthetic organic compound characterized by the presence of an aminocyclohexyl group and a difluoroethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)urea typically involves the reaction of 3-aminocyclohexylamine with 2,2-difluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. The difluoroethyl group can enhance the compound’s binding affinity and specificity, while the aminocyclohexyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)amide: Similar structure but with an amide moiety instead of a urea moiety.
Uniqueness
1-(3-Aminocyclohexyl)-3-(2,2-difluoroethyl)urea is unique due to the presence of both an aminocyclohexyl group and a difluoroethyl group, which confer distinct chemical and biological properties. The difluoroethyl group enhances the compound’s stability and lipophilicity, while the aminocyclohexyl group provides opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
1-(3-aminocyclohexyl)-3-(2,2-difluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N3O/c10-8(11)5-13-9(15)14-7-3-1-2-6(12)4-7/h6-8H,1-5,12H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZDWJBDABPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)NCC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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